2-Chlorobenzyl Substituent at N3 Position Confers Superior A1 Adenosine Receptor Affinity Relative to Benzyl and Phenethyl Analogs
In a systematic SAR study of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, the 2-chlorobenzyl substituent at the N3 position (the exact substitution present in the target compound) produced the highest A1 adenosine receptor affinity among three evaluated lipophilic groups. The 2-chlorobenzyl-bearing series exhibited Ki values < 50 nM at the bovine brain A1 receptor, whereas the benzyl-substituted analogs showed Ki values approximately 500-600 nM, and the phenethyl-substituted analogs displayed further reduced affinity [1]. This quantifies a greater than 10-fold improvement in binding affinity attributable specifically to the 2-chlorobenzyl moiety.
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki < 50 nM (series bearing 2-chlorobenzyl at N3 position) |
| Comparator Or Baseline | Benzyl-substituted analogs: Ki ~500-600 nM; Phenethyl-substituted analogs: Ki > 1 μM (inferred from SAR trend) |
| Quantified Difference | >10-fold enhanced affinity for 2-chlorobenzyl vs. benzyl |
| Conditions | Radioligand binding assays using bovine brain cortical membrane preparations; [3H]CHA as radioligand for A1 receptor |
Why This Matters
Procurement decisions for A1 adenosine receptor-focused research must prioritize compounds bearing the 2-chlorobenzyl N3 substituent, as alternative N3 substitutions (benzyl, phenethyl) yield >10-fold weaker target engagement under identical assay conditions.
- [1] Biagi G, Giorgi I, Livi O, et al. Novel 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with High Affinity toward A1 Adenosine Receptors. Journal of Medicinal Chemistry. 1998;41(5):668-675. View Source
